Methyl 5-methyl-4-[(5-methyl-2-nitrophenoxy)methyl]isoxazole-3-carboxylate
Description
Its structure features a 5-methylisoxazole core substituted at the 4-position with a (5-methyl-2-nitrophenoxy)methyl group and a methyl ester at the 3-position. The compound is identified by synonyms such as STK352081, SBB025139, and other systematic names .
Properties
IUPAC Name |
methyl 5-methyl-4-[(5-methyl-2-nitrophenoxy)methyl]-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-8-4-5-11(16(18)19)12(6-8)21-7-10-9(2)22-15-13(10)14(17)20-3/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKNDEWSBOISCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCC2=C(ON=C2C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-methyl-4-[(5-methyl-2-nitrophenoxy)methyl]isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole class, characterized by its unique structural features, including a nitro group and a carboxylate moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 306.271 g/mol. Its structure includes:
- Isoxazole ring : A five-membered heterocyclic compound containing one nitrogen atom.
- Nitro group : Known to enhance biological activity.
- Carboxylate moiety : Contributes to the compound's reactivity and potential therapeutic effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with isoxazole structures have shown promising results in inducing apoptosis in various cancer cell lines, including U87 and A375 cells. The structure-activity relationship (SAR) studies suggest that specific substitutions can enhance cytotoxicity against these cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | U87 | 53.85 | Induces apoptosis |
| Compound B | A375 | 3.6 | Cell cycle arrest |
In these studies, it was observed that the presence of methyl or methoxy groups significantly improved the anticancer activity of isoxazole derivatives .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 10 |
| Bacillus subtilis | 8 |
The presence of nitro and other electron-withdrawing groups on the phenyl ring enhances antibacterial activity, making this compound a candidate for further development in antimicrobial therapies .
Case Studies and Research Findings
- Anticancer Study : A study conducted on isoxazole derivatives revealed that certain modifications led to significant cytotoxicity against cancer cells. For example, a derivative with an acetyl group exhibited an IC50 of 22.47 µM against MCF-7 cells, indicating strong anticancer potential .
- SAR Analysis : In a systematic SAR analysis, researchers found that introducing different substituents on the isoxazole ring could modulate biological activity significantly. Compounds with halogen substitutions demonstrated varied responses in terms of cytotoxicity and selectivity towards specific cancer cell lines .
- Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial efficacy of related compounds showed promising results against multiple pathogens, suggesting that structural modifications could lead to enhanced antimicrobial properties .
Scientific Research Applications
Methyl 5-methyl-4-[(5-methyl-2-nitrophenoxy)methyl]isoxazole-3-carboxylate, also known as CAS# 938006-51-0, is a chemical compound categorized as a useful research chemical.
Basic Information
- IUPAC Name: methyl 5-methyl-4-[(5-methyl-2-nitrophenoxy)methyl]-1,2-oxazole-3-carboxylate
- Molecular Formula:
- Molecular Weight: 306.27
- Canonical SMILES: CC1=CC(=C(C=C1)N+[O-])OCC2=C(ON=C2C(=O)OC)C
- InChI: InChI=1S/C14H14N2O6/c1-8-4-5-11(16(18)19)12(6-8)21-7-10-9(2)22-15-13(10)14(17)20-3/h4-6H,7H2,1-3H3
- InChI Key: VVKNDEWSBOISCG-UHFFFAOYSA-N
Because the search results provide only limited details, applications of this compound could potentially be inferred from research involving similar compounds.
Relevant Research Areas Based on Analogous Compounds
- 3-Methyl-5-(4-nitrophenyl)-1,2-oxazole: This compound has a molecular weight of 204.18 g/mol and the molecular formula .
- 3-Methyl-4-nitro-5-styrylisoxazole: With a molecular weight of 230.22 g/mol, its molecular formula is .
Given the structural similarities, this compound might find applications in similar research areas.
Tryptophan-Kynurenine (Trp-KYN) Metabolism
The Trp-KYN pathway is implicated in neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Kynurenine (KYN) metabolites, such as kynurenic acid (KYNA), have neuroprotective properties, acting as antioxidants and NMDA receptor antagonists .
The Indoxyl Sulfate (INS) Pathway
In the INS pathway, Tryptophan is converted to indole, which is then metabolized into indoxyl and subsequently INS . INS can act as both a pro-oxidant and an antioxidant, depending on the context . It also influences AhR-mediated signaling, which is relevant in chronic kidney disease (CKD) complications .
The Indole-3-Acetamide (IAM) Pathway
Comparison with Similar Compounds
Isoxazole derivatives are widely studied for their pharmacological and material science applications. Below, we compare Methyl 5-methyl-4-[(5-methyl-2-nitrophenoxy)methyl]isoxazole-3-carboxylate with structurally analogous compounds in terms of substituents, physical properties, and reactivity.
Structural Analogues with Nitro or Aromatic Substituents
Key Observations :
- Steric Considerations: The (5-methyl-2-nitrophenoxy)methyl group introduces steric bulk, which may reduce solubility compared to smaller substituents like methyl or trifluoromethyl .
Physicochemical and Spectroscopic Properties
- Spectroscopic Signatures :
Q & A
Q. What are the key synthetic routes for Methyl 5-methyl-4-[(5-methyl-2-nitrophenoxy)methyl]isoxazole-3-carboxylate, and how can researchers optimize reaction yields?
The compound is synthesized via lateral metalation of ethyl 5-methyl-4-(2,5,5-trimethyl-1,3-dioxan-2-yl)isoxazole-3-carboxylate followed by electrophilic quenching using Davis oxaziridine to yield the 5-methyl alcohol intermediate. Subsequent Williamson ether synthesis with 5-methyl-2-nitrophenol and deprotection steps complete the synthesis . Optimization strategies include adjusting reaction temperatures, solvent polarity (e.g., THF vs. DMF), and stoichiometric ratios of electrophiles. Monitoring intermediates via TLC or HPLC ensures purity at each stage.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should researchers interpret conflicting spectral data?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., nitrophenoxy methyl protons at δ 4.2–4.5 ppm) and isoxazole ring integrity.
- HRMS : Validates molecular weight (e.g., calculated vs. observed [M+H]+).
- IR : Identifies ester carbonyl (~1700 cm⁻¹) and nitro group (~1520 cm⁻¹) stretches. Conflicting data (e.g., unexpected splitting in NMR) may arise from impurities, tautomerism, or residual solvents. Use preparative HPLC for purification and compare with reference spectra of analogous isoxazole derivatives .
Q. What safety protocols are essential when handling this compound in the lab?
- Storage : Keep in airtight containers at 0–6°C to prevent hydrolysis of the ester group .
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Avoid inhalation of dust; work in a fume hood.
- Disposal : Follow institutional guidelines for nitrophenoxy-containing waste due to potential environmental toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound and its analogs?
Discrepancies in bioactivity (e.g., varying IC₅₀ values in enzyme assays) may stem from:
- Solubility differences : Use DMSO/water co-solvents to standardize dissolution.
- Metabolic instability : Perform microsomal stability assays (e.g., rat liver microsomes) to assess degradation pathways .
- Off-target effects : Combine SAR studies with computational docking (e.g., AutoDock Vina) to validate binding specificity to targets like SARS-CoV-2 Mpro protease .
Q. What computational methods are recommended to predict the pharmacokinetic properties of this compound?
- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and CYP450 inhibition. For example, a TPSA >70 Ų suggests poor blood-brain barrier penetration.
- Molecular Dynamics (MD) Simulations : Assess binding stability in target proteins (e.g., Mpro protease) using GROMACS. Monitor RMSD values to confirm ligand-protein complex stability over 100-ns trajectories .
Q. How can the synthetic route be modified to incorporate bioisosteric replacements for improved stability or activity?
- Replace the Nitrophenoxy Group : Substitute with 5-methyl-2-aminophenoxy (via catalytic hydrogenation) to reduce oxidative stress risks.
- Ester Bioisosteres : Replace the methyl ester with a trifluoromethyl ketone group to enhance metabolic stability. Validate modifications via accelerated stability studies (40°C/75% RH for 4 weeks) and comparative bioassays .
Q. What strategies can mitigate challenges in scaling up the synthesis for preclinical studies?
- Continuous Flow Chemistry : Reduces side reactions (e.g., nitro group reduction) by optimizing residence time and temperature gradients.
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates.
- Purification : Use flash chromatography with gradient elution (hexane/EtOAc) to isolate bulk product efficiently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
